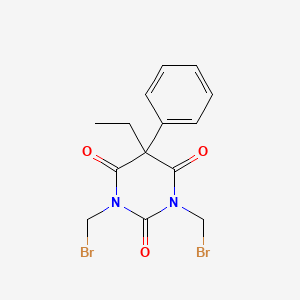
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid is a chemical compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine. This particular compound is characterized by the presence of bromomethyl groups, an ethyl group, and a phenyl group attached to the barbituric acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid typically involves the bromination of a precursor compound. One common method is the bromination of 5-ethyl-5-phenylbarbituric acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) or benzene. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors where the precursor compound is continuously fed into the reactor along with the brominating agent. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromomethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted barbiturates with various functional groups.
Oxidation Reactions: Products include carbonyl-containing barbiturates.
Reduction Reactions: Products include methyl-substituted barbiturates.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted barbiturates.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is conducted to explore its potential as a sedative or hypnotic agent.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid is similar to other barbiturates. It acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The compound binds to the GABA receptor complex, potentiating the inhibitory effects of GABA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(bromomethyl)benzene: A compound with similar bromomethyl groups but lacking the barbituric acid core.
5-Ethyl-5-phenylbarbituric acid: A barbiturate with similar ethyl and phenyl groups but without bromomethyl groups.
1,3-Bis(chloromethyl)-5-ethyl-5-phenylbarbituric acid: A similar compound with chloromethyl groups instead of bromomethyl groups.
Uniqueness
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid is unique due to the presence of both bromomethyl groups and the barbituric acid core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
29636-73-5 |
|---|---|
Molekularformel |
C14H14Br2N2O3 |
Molekulargewicht |
418.08 g/mol |
IUPAC-Name |
1,3-bis(bromomethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14Br2N2O3/c1-2-14(10-6-4-3-5-7-10)11(19)17(8-15)13(21)18(9-16)12(14)20/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
ODAGYCFGDBXVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CBr)CBr)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide](/img/structure/B14155608.png)
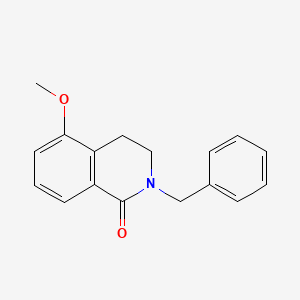
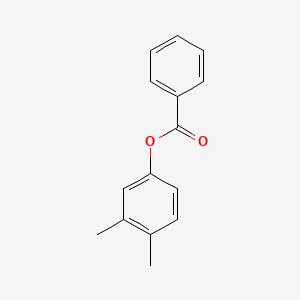
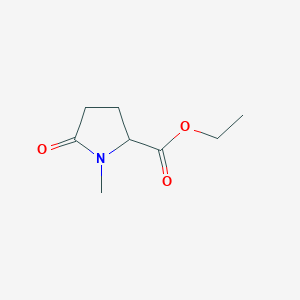
![[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile](/img/structure/B14155640.png)

![[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid](/img/structure/B14155644.png)
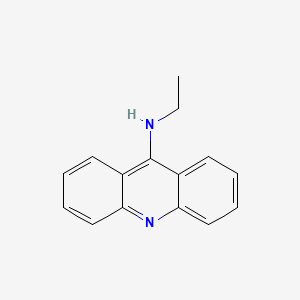
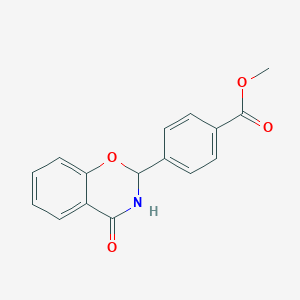
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)

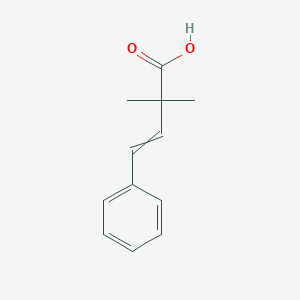

![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
